molecular formula C16H22N6O B2632546 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 920420-40-2

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2632546
CAS No.: 920420-40-2
M. Wt: 314.393
InChI Key: ZRZRKBIFSZCZTP-UHFFFAOYSA-N
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Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic small molecule featuring a urea core tethered to a tetrazole ring system. This specific molecular architecture, incorporating both urea and tetrazole functional groups, is of significant interest in medicinal chemistry and drug discovery. Tetrazole-containing compounds like this one are recognized as bioisosteres for carboxylic acids and carboxylate groups, which can improve metabolic stability and bioavailability in drug candidates . Compounds with structural similarities, including the cyclohexyl-tetrazole moiety, have been investigated as modulators of Class B1 GPCRs (G-Protein Coupled Receptors), such as the Glucagon-Like Peptide-1 (GLP-1) receptor . Research into GLP-1 receptor agonists is a prominent area for the potential treatment of type 2 diabetes mellitus . Furthermore, tetrazole-urea hybrids have been identified in scientific literature as key pharmacophores in the development of inhibitors for serine proteases, including coagulation factors like Factor XIa (FXIa) . The development of FXIa inhibitors represents a novel therapeutic strategy for thrombotic disorders with the potential for a reduced bleeding risk compared to conventional anticoagulants . This compound is provided exclusively for research purposes in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZRKBIFSZCZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications in the tetrazole moiety can lead to enhanced antimicrobial effects .

Anti-inflammatory Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In a carrageenan-induced paw edema model, certain tetrazole compounds exhibited comparable or superior anti-inflammatory activity compared to standard drugs like diclofenac . This suggests potential applications in treating inflammatory conditions.

Anticancer Potential

Recent studies have explored the anticancer properties of tetrazole-containing compounds. For instance, certain derivatives demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may serve as a lead compound for developing new anticancer agents .

Antiviral Activity

The antiviral potential of tetrazoles has been documented, with some derivatives showing inhibitory effects on viruses such as Herpes Simplex Virus and Influenza . The mechanism often involves interference with viral polymerases, suggesting a pathway for developing antiviral therapies.

Antiparasitic Activity

Research has highlighted the efficacy of tetrazole derivatives against parasitic infections. For instance, compounds similar to this compound have shown activity against Entamoeba histolytica, indicating their potential use in treating amoebic dysentery .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds exhibited zones of inhibition against E. coli and S. aureus .
Anti-inflammatory Effects Demonstrated significant reduction in edema compared to controls .
Cytotoxicity Against Cancer Cells Showed IC50 values indicating potent activity against various cancer cell lines .
Antiviral Efficacy Inhibition of viral replication observed in vitro .

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and exert its effects.

Comparison with Similar Compounds

Structural Analogues in Urea-Tetrazole Hybrids

The closest structural analogs are from , which describes four urea derivatives with tetrazole-phenyl cores:

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea : White crystals, yield 39%, m.p. 158–160°C, molecular weight 281 [M + H]+.

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-p-tolylurea : Yield 79%, m.p. 160–164°C.

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea : Yield 70%, m.p. 265–267°C.

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea : Yield 74%, m.p. 200–202°C .

Key Structural Differences :

  • The m-tolyl group is retained, suggesting shared pharmacophore features for target binding (e.g., hypoglycemic activity) .

Urea Derivatives with Heterocyclic Modifications

and describe urea compounds with pyrazole or isoxazole substituents:

  • Compound 28c (): A pyrazole-urea derivative with a morpholinoethoxy group. Exhibits p38 inhibitory activity (IC₅₀ = 0.47 µM), high yield (63%), and a melting point of 191.6–193.7°C .
  • Compound 27 (): Adamantyl-isoxazole urea with anti-tuberculosis activity. Yield 45.4%, m.p. 183–187°C .

Comparison :

  • The adamantyl group in Compound 27 and the cyclohexyl group in the target compound both introduce bulky hydrophobic substituents, which may enhance membrane permeability but reduce aqueous solubility.
  • The morpholinoethoxy group in Compound 28c improves solubility compared to purely lipophilic substituents .

Tetrazole-Based Coordination and Energetic Compounds

highlights tetrazole’s role in metal-organic frameworks (MOFs) and energetic materials. For example, 5-(1H-Tetrazol-5-yl)-1H-indole forms hydrogen-bonded networks, suggesting the target compound’s tetrazole group could similarly participate in coordination chemistry .

Data Tables

Table 1: Physical and Spectral Properties of Selected Urea Derivatives

Compound Yield (%) Melting Point (°C) Molecular Weight ([M+H]+) Key Functional Groups
Target Compound* Cyclohexyl, tetrazole, urea
1-(2-Tetrazolylphenyl)-3-(m-tolyl)urea 39 158–160 281 Tetrazole, m-tolyl, urea
Compound 28c () 63 191.6–193.7 500.27 Pyrazole, morpholinoethoxy
Compound 27 () 45.4 183–187 276.17 Adamantyl, isoxazole

Research Findings and Trends

Substituent Effects on Solubility: Bulky groups (cyclohexyl, adamantyl) reduce solubility but improve metabolic stability. Polar groups (morpholinoethoxy) counteract this .

Tetrazole’s Versatility : The tetrazole ring enhances binding via hydrogen bonding and metal coordination, making it valuable in both medicinal and materials chemistry .

Synthetic Challenges : Urea-tetrazole hybrids often require multi-step syntheses, as seen in and , where azide intermediates or reflux conditions are employed .

Biological Activity

The compound 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of approximately 246.31 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing tetrazole moieties often exhibit significant anticancer properties. A study focusing on similar tetrazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the inhibition of tubulin polymerization .

Antimicrobial Activity

Tetrazole derivatives have also been studied for their antimicrobial properties. In vitro assays have shown that certain derivatives exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. Preliminary studies suggest that it may enhance immune responses by modulating pathways related to programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are critical in cancer immunotherapy .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against resistant bacteria
ImmunomodulatoryModulation of PD-1/PD-L1 interaction

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of tetrazole derivatives, including this compound. The compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, demonstrating substantial potency against cancer cells.

Case Study 2: Antimicrobial Screening

A screening of various tetrazole derivatives revealed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Further investigations into its mechanism suggested that it disrupts bacterial membrane integrity, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

  • Methodology : Synthesis of urea derivatives typically involves coupling a tetrazole-containing amine with an isocyanate or via Curtius-type reactions. For example, describes a two-step process: (1) refluxing a cyclohexyl-tetrazole precursor with an aryl isocyanate in anhydrous toluene, followed by (2) crystallization from ethanol–acetic acid (2:1) . Optimization may involve adjusting solvent polarity (e.g., toluene vs. chloroform), reaction time (1–2 hours reflux), and stoichiometric ratios of reagents. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm, multiplet), tetrazole methylene (δ ~4.5–5.0 ppm), and m-tolyl aromatic protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .

Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards. Purity ≥95% is typical for biological assays. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or spectroscopic results be resolved?

  • Methodology : Contradictions often arise from tautomerism (e.g., tetrazole ring prototropy) or solvent-dependent conformational changes. Use 2D-NMR (COSY, NOESY) to resolve tautomeric forms . For yield discrepancies, replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this urea derivative in biological systems?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., adamantyl) or m-tolyl (e.g., electron-withdrawing groups) moieties .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods. Compare IC₅₀ values with parent compound .
  • Molecular Docking : Use software like AutoDock to predict binding modes, focusing on urea’s hydrogen-bonding capacity and tetrazole’s π-π interactions .

Q. How can researchers determine the thermodynamic stability and degradation pathways of this compound under storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of urea to amines). Store at –20°C in sealed, desiccated containers to prevent moisture uptake .

Q. What advanced techniques are recommended for elucidating crystallographic or supramolecular properties?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, hydrogen-bonding networks, and packing motifs. Grow crystals via slow evaporation in ethanol/dichloromethane. Compare with reported ureas (e.g., C=O···H-N interactions) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

  • Methodology : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in triplicate. Include positive/negative controls (e.g., DMSO vehicle). Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀. Validate with ANOVA and post-hoc tests (p<0.05) .

Q. What computational tools can predict ADMET properties, and how reliable are they for this scaffold?

  • Methodology : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), CYP450 inhibition, and bioavailability. Cross-validate predictions with experimental data (e.g., hepatic microsomal stability assays) .

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